3-cyano-3'-thiomorpholinomethyl benzophenone
Overview
Description
3-Cyano-3’-thiomorpholinomethylbenzophenone: is a versatile chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes a cyano group, a thiomorpholine ring, and a benzophenone moiety. This compound is used in various fields, including chemistry, biology, medicine, and industry, due to its intriguing properties and potential for groundbreaking discoveries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-3’-thiomorpholinomethylbenzophenone typically involves the reaction of benzophenone with thiomorpholine and a cyano group donor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the production of 3-Cyano-3’-thiomorpholinomethylbenzophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-3’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The benzophenone moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated benzophenone derivatives.
Scientific Research Applications
Chemistry: 3-Cyano-3’-thiomorpholinomethylbenzophenone is used as a building block in organic synthesis.
Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, 3-Cyano-3’-thiomorpholinomethylbenzophenone is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-Cyano-3’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and thiomorpholine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the context of its use .
Comparison with Similar Compounds
3-Cyano-3’-morpholinomethylbenzophenone: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
3-Cyano-3’-piperidinomethylbenzophenone: Contains a piperidine ring instead of a thiomorpholine ring.
3-Cyano-3’-azetidinomethylbenzophenone: Features an azetidine ring instead of a thiomorpholine ring.
Uniqueness: 3-Cyano-3’-thiomorpholinomethylbenzophenone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This ring structure enhances the compound’s ability to form stable complexes with biomolecules and contributes to its versatility in various applications .
Properties
IUPAC Name |
3-[3-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c20-13-15-3-1-5-17(11-15)19(22)18-6-2-4-16(12-18)14-21-7-9-23-10-8-21/h1-6,11-12H,7-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITORILKRNVDLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643357 | |
Record name | 3-{3-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-86-2 | |
Record name | 3-{3-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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